molecular formula C24H19ClN4O5 B2726460 methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate CAS No. 1112408-70-4

methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate

Cat. No. B2726460
CAS RN: 1112408-70-4
M. Wt: 478.89
InChI Key: RQUHVMDSRONBEC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H19ClN4O5 and its molecular weight is 478.89. The purity is usually 95%.
BenchChem offers high-quality methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesomorphic Behavior and Photoluminescence

Research into 1,3,4-oxadiazole derivatives, similar in structure to the compound , has revealed significant insights into their mesomorphic behavior and photoluminescent properties. These compounds have been synthesized and characterized, demonstrating varying mesophases dependent on their molecular structure. Particularly, certain derivatives exhibit cholesteric mesophases with wide mesomorphic temperature ranges, while others display nematic and/or smectic A mesophases. This behavior is crucial for applications in liquid crystal displays (LCDs) and other photoluminescent materials, indicating potential uses in electronic displays and optoelectronic devices (Han et al., 2010).

Corrosion Inhibition

The study of 1,3,4-oxadiazole derivatives also extends to their application as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, crucial for extending the lifespan of metal components in industrial systems. The derivatives work by forming a protective layer on the metal surface, preventing direct contact with corrosive substances. This property is invaluable in the chemical industry and infrastructure maintenance, where corrosion resistance is a key concern (Ammal et al., 2018).

Fluoride Chemosensors

Compounds containing 1,3,4-oxadiazole groups have been explored for their selective and colorimetric sensing of fluoride ions. This application is particularly relevant in environmental monitoring and healthcare, where fluoride levels in water and biological samples are of concern. These molecules change color in the presence of fluoride ions, offering a simple and effective method for detecting fluoride without the need for sophisticated instruments (Ma et al., 2013).

Antibacterial Activity

Another area of research has focused on the antibacterial properties of 1,3,4-oxadiazole thioether derivatives. These compounds have been synthesized and tested against various bacterial strains, showing promising results as potential antibacterial agents. The exploration of their mechanism of action, as well as their effectiveness against specific pathogens, could lead to new treatments for bacterial infections (Song et al., 2017).

properties

IUPAC Name

methyl 5-chloro-2-[[2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O5/c1-14-3-5-15(6-4-14)22-27-23(34-28-22)16-7-10-21(31)29(12-16)13-20(30)26-19-9-8-17(25)11-18(19)24(32)33-2/h3-12H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUHVMDSRONBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate

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